2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol

説明

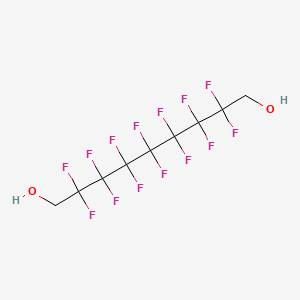

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol (CAS 203303-01-9) is a fully fluorinated diol with the molecular formula C₉H₆F₁₄O₂ and a molecular weight of 412.12 g/mol . Its structure features a nonane backbone substituted with 14 fluorine atoms symmetrically distributed across positions 2–8, terminated by hydroxyl groups at positions 1 and 8. This arrangement confers exceptional hydrophobicity, chemical stability, and resistance to thermal degradation .

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorononane-1,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F14O2/c10-3(11,1-24)5(14,15)7(18,19)9(22,23)8(20,21)6(16,17)4(12,13)2-25/h24-25H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQULMKMNFZLURS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379916 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203303-01-9 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluoro-1,9-nonanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203303-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203303-01-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol typically involves the fluorination of nonane derivatives. One common method is the direct fluorination of nonane-1,9-diol using elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available nonane derivatives. The process includes:

Initial Fluorination: Partial fluorination of nonane-1,9-diol to introduce fluorine atoms at specific positions.

Purification: Removal of by-products and unreacted starting materials through distillation or chromatography.

Final Fluorination: Complete fluorination to achieve the desired level of fluorination, followed by further purification to obtain the final product.

化学反応の分析

Types of Reactions: 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the hydroxyl groups can yield the corresponding nonane derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of nonane derivatives.

Substitution: Formation of substituted nonane derivatives with various functional groups.

科学的研究の応用

Chemistry

TDFND serves as a building block for synthesizing highly fluorinated compounds and polymers. Its fluorinated nature allows for the creation of materials with enhanced chemical and thermal stability.

Biology

Research indicates potential applications in drug delivery systems due to its hydrophobic characteristics. TDFND can encapsulate hydrophobic drugs and facilitate their transport through biological membranes.

Medicine

TDFND is being explored for its role in developing fluorinated pharmaceuticals. The presence of fluorine atoms can enhance the stability and bioavailability of drugs. Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic properties.

Industry

The compound is utilized in producing high-performance materials such as:

- Fluorinated coatings : These coatings provide excellent resistance to chemicals and environmental degradation.

- Lubricants : TDFND's chemical inertness makes it suitable for use in lubricants that require high thermal stability and low reactivity.

Case Study 1: Aqueous Zinc-Ion Batteries

Recent research highlighted the use of TDFND in creating a fluorine-rich protective layer on zinc anodes for aqueous zinc-ion batteries (AZIBs). This application significantly improves the reversibility and cycling life of the batteries by forming a stable solid electrolyte interface (SEI) layer that suppresses parasitic reactions and enhances performance metrics such as cycling life and Coulombic efficiency .

| Performance Metric | Value |

|---|---|

| Cycling Life | Over 430 hours at 10 mA cm² |

| Average Coulombic Efficiency | 99.8% at 5 mA cm² |

| Capacity Retention | 80.3% after 1000 cycles |

Case Study 2: Drug Delivery Systems

TDFND has been investigated for its capabilities in drug delivery systems where its hydrophobic nature aids in encapsulating drugs that are poorly soluble in water. The compound's structure allows it to interact favorably with biological membranes while protecting the encapsulated drug from premature degradation.

作用機序

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol is primarily related to its chemical properties. The presence of multiple fluorine atoms imparts high electronegativity and hydrophobicity, which can influence molecular interactions and stability. In biological systems, the compound may interact with hydrophobic regions of proteins or cell membranes, potentially affecting their function and stability.

類似化合物との比較

Key Physical Properties :

- Density : 1.657 g/cm³

- Melting Point : 108–112°C

- Boiling Point : 140°C at 5 mmHg (sublimation under reduced pressure)

- Refractive Index : 1.316 .

The compound is commercially available in technical grade (90% purity) and is utilized in supramolecular chemistry as a linker due to its fluorinated backbone, which enhances non-covalent interactions in host-guest systems .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparison of Fluorinated and Non-Fluorinated Diols

Key Differences and Research Findings

Fluorinated vs. Deuterated Diols

- Chemical Stability: The perfluorinated diol exhibits superior thermal and chemical inertness compared to its deuterated analogue (1,9-Nonane-d₁₄-diol), which lacks fluorine substituents .

- Solubility: The fluorinated diol is insoluble in polar solvents like water due to its hydrophobicity, whereas the deuterated variant dissolves in DMSO and methanol .

- Applications : Fluorinated diols are used in materials science for their stability, while deuterated diols serve as NMR probes .

Fluorinated vs. Natural Terpenoid Diols

Chain Length and Fluorination Degree

- The shorter-chain 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol (C₆F₈ diol) has lower thermal stability (evidenced by lower boiling/melting points) and reduced hydrophobicity compared to the C₉F₁₄ diol .

生物活性

2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol (TDFND) is a fluorinated compound with significant potential in various applications due to its unique chemical structure and properties. This article reviews the biological activity of TDFND by synthesizing data from diverse sources and presenting case studies that illustrate its interactions and effects in biological systems.

Chemical Structure and Properties

TDFND is characterized by its fluorinated carbon chain and hydroxyl groups. The presence of multiple fluorine atoms contributes to its hydrophobicity and stability under various conditions. Its molecular formula is .

Biological Activity Overview

The biological activity of TDFND has been primarily studied in the context of its applications in electrochemistry and materials science rather than direct biological effects on living organisms. However, its interactions with biological systems can be inferred from research on related compounds and its chemical behavior.

Key Findings

- Electrochemical Properties : TDFND has been shown to form stable interfaces when used as an additive in zinc-ion batteries. It enhances the cycling stability of electrodes by forming a protective layer that mitigates parasitic reactions .

- Interaction with Metal Ions : The hydroxyl groups in TDFND can cross-link with multivalent cations (e.g., Al³⁺), which may suggest potential interactions with biological metal ions . This property could influence cellular processes involving metal ion homeostasis.

- Bioassay Activity : Although specific bioassay data for TDFND is limited, studies on structurally similar compounds indicate that fluorinated alcohols can exhibit varying degrees of bioactivity across different assays . The structure-activity relationship (SAR) suggests that variations in fluorination can lead to significant differences in biological effects.

Case Study 1: Electrochemical Applications

In a recent study focused on the use of TDFND in zinc-ion batteries:

- Objective : To evaluate the performance of TDFND as an electrolyte additive.

- Results : TDFND demonstrated a high adsorption energy on the zinc anode surface leading to enhanced cycling stability (over 430 hours at 10 mA cm⁻²) and a Coulombic efficiency of 99.8% .

- : The protective layer formed by TDFND not only improved battery performance but also indicated potential biocompatibility due to its stable nature.

Case Study 2: Structure-Bioactivity Relationships

A comparative analysis of fluorinated compounds revealed:

- Objective : To assess the bioactivity profiles of various fluorinated alcohols.

- Findings : Compounds with similar fluorination patterns exhibited diverse activity profiles across multiple bioassays. For instance, some compounds showed significant activity against specific human macromolecular targets while others were inactive or weakly active .

- Implication : This suggests that while TDFND may not have been directly tested for biological activity yet, its structural characteristics may confer specific interactions worth exploring.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.14 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Low solubility in water |

| Bioassay Activity Profile | Active Assays | Inactive Assays | Weakly Active Assays |

|---|---|---|---|

| Compound A | 12 | 5 | 3 |

| Compound B | 4 | 10 | 2 |

| TDFND | TBD | TBD | TBD |

Q & A

Basic: What are the critical considerations for synthesizing 2,2,3,3,4,4,5,5,6,6,7,7,8,8-Tetradecafluorononane-1,9-diol with high purity?

Methodological Answer:

Synthesis of this fluorinated diol requires precise control of fluorination steps to avoid incomplete substitution or side reactions. Key steps include:

- Fluorination Efficiency : Use of perfluorinated precursors (e.g., perfluoroalkyl iodides) under inert conditions to minimize hydrolysis .

- Purification : Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) to separate diol intermediates from unreacted fluorinated byproducts .

- Characterization : Confirm purity via NMR to verify absence of residual fluorinated impurities and assess hydroxyl group integrity via FT-IR (broad O-H stretch ~3200 cm) .

Basic: How does the fluorination pattern influence the solubility and reactivity of this compound?

Methodological Answer:

The tetradecafluoro substitution creates a highly electronegative, hydrophobic backbone. Experimental data indicate:

- Solubility : Limited solubility in polar solvents (e.g., water, DMSO) but miscibility with fluorinated solvents (e.g., perfluorodecalin) or aromatic hydrocarbons like benzene .

- Reactivity : Fluorine’s electron-withdrawing effect deactivates the diol towards nucleophilic substitution but enhances stability in acidic/oxidative environments. For derivatization (e.g., esterification), use strong acylating agents (e.g., trifluoroacetic anhydride) under anhydrous conditions .

Advanced: How can factorial design optimize reaction conditions for derivatizing this diol into fluorinated polymers?

Methodological Answer:

A 2 factorial design can systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For example:

- Factors : Catalyst (e.g., SnCl), reaction time (6–24 hrs), and solvent (benzene vs. DMF).

- Response Variables : Polymer molecular weight (GPC) and fluorine content (elemental analysis).

- Analysis : Use ANOVA to identify dominant factors. For instance, solvent polarity may significantly affect reaction rate due to the diol’s hydrophobicity .

- Validation : Replicate optimal conditions (e.g., 12 hrs in benzene with 5 mol% SnCl) to confirm reproducibility .

Advanced: How to resolve contradictions in reported physical properties (e.g., melting point discrepancies)?

Methodological Answer:

Discrepancies in melting points (e.g., -3°C in one study vs. ambient stability in another) may arise from:

- Purity : Impurities (e.g., residual fluorinated acids) lower melting points. Validate purity via NMR and HPLC .

- Polymorphism : Fluorinated compounds often exhibit multiple crystalline forms. Perform differential scanning calorimetry (DSC) to detect phase transitions .

- Experimental Conditions : Moisture absorption during testing can alter results. Use glovebox techniques for thermal analysis .

Advanced: What strategies mitigate environmental and safety risks during large-scale synthesis?

Methodological Answer:

- Fluorinated Byproduct Management : Trap volatile fluorocarbons using cold traps (-78°C) or scrubbers (activated carbon) to prevent release .

- Thermal Hazards : Monitor exothermic fluorination steps via in-situ IR spectroscopy to prevent runaway reactions .

- Waste Treatment : Hydrolyze fluorinated intermediates with Ca(OH) to precipitate non-toxic CaF .

Advanced: How can AI-driven simulations improve reaction pathway prediction for novel derivatives?

Methodological Answer:

- Data Input : Train models on existing fluorinated diol reaction datasets (e.g., esterification, etherification yields).

- Quantum Chemistry Integration : Use DFT calculations (Gaussian, COMSOL) to predict transition states and regioselectivity in fluorinated systems .

- Outcome Validation : Compare AI-predicted pathways (e.g., nucleophilic attack at terminal -OH groups) with experimental LC-MS results .

Basic: What spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

- NMR : Assign fluorine environments (e.g., -CF- vs. terminal -CF groups) using chemical shifts (δ -110 to -125 ppm) .

- NMR : Detect hydroxyl-bearing carbons (δ 60–70 ppm) and fluorinated carbons (δ 105–120 ppm, J coupling) .

- High-Resolution MS : Confirm molecular ion [M-H] with m/z 378.13 (expected) and isotope patterns matching / abundance .

Advanced: What orthogonal analytical methods validate degradation pathways under environmental conditions?

Methodological Answer:

- Accelerated Aging Studies : Expose the diol to UV light (254 nm) and analyze degradation products via GC-MS.

- Hydrolysis Pathways : Simulate aqueous degradation (pH 3–11) and quantify fluoride release via ion chromatography .

- Cross-Validation : Compare results from LC-QTOF (non-targeted screening) and NMR to identify persistent fluorinated fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。